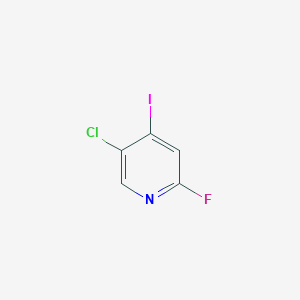

5-Chloro-2-fluoro-4-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQBAWYSDZIKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619061 | |

| Record name | 5-Chloro-2-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659731-48-3 | |

| Record name | 5-Chloro-2-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-fluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-iodopyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoro-4-iodopyridine is a halogenated pyridine derivative that has emerged as a critical building block in the fields of pharmaceutical and agrochemical research. Its unique trifunctional substitution pattern, featuring chloro, fluoro, and iodo groups on the pyridine ring, imparts a distinct reactivity profile that makes it an exceptionally versatile intermediate for the synthesis of complex molecules.[1][2] The presence of multiple halogen atoms at specific positions allows for selective functionalization through various cross-coupling reactions, enabling the construction of intricate molecular architectures that are often key to the biological activity of drug candidates and agrochemicals.[1] This guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its applications in drug discovery and development.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 659731-48-3 | [1][3] |

| Molecular Formula | C₅H₂ClFIN | [1][3] |

| Molecular Weight | 257.43 g/mol | [1][3] |

| Appearance | White to off-white or brown solid/crystal powder | [2][3] |

| Melting Point | 84-91 °C | [2] |

| Boiling Point | 251 °C (Predicted) | |

| Density | 2.129 g/cm³ (Predicted) | |

| Purity | ≥95-98% | [1][4] |

| Storage Conditions | 0-8 °C, Inert atmosphere, Keep in dark place | [2] |

Spectroscopic Data (Predicted)

No experimentally confirmed spectra for this compound were found in the available literature. The following are predicted spectral characteristics based on the structure and data from similar compounds. These should be used as a guide and confirmed with experimental data.

2.2.1. ¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent such as CDCl₃, the ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.2 | d | ~2-3 Hz (⁴JHF) | H-6 |

| ~ 7.5 | s | - | H-3 |

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is predicted to display five distinct signals for the carbon atoms of the pyridine ring. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| ~ 165 (d) | ¹JCF ≈ 240-260 Hz | C-2 |

| ~ 152 (d) | ³JCF ≈ 3-5 Hz | C-6 |

| ~ 145 | - | C-5 |

| ~ 115 (d) | ²JCF ≈ 35-40 Hz | C-3 |

| ~ 90 | - | C-4 |

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the C-F, C-Cl, C-I, and aromatic C-H and C=C/C=N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Strong | Aromatic C=C and C=N stretch |

| 1250-1100 | Strong | C-F stretch |

| 800-600 | Medium | C-Cl stretch |

| 600-500 | Medium | C-I stretch |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the iodination of 5-chloro-2-fluoropyridine. This process involves a directed ortho-metalation followed by quenching with an iodine source.

Reaction Scheme:

Materials and Reagents:

-

5-Chloro-2-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Iodine (I₂) or 1,2-Diiodoethane

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 5-chloro-2-fluoropyridine (1.0 equivalent) and anhydrous THF.

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-BuLi or LDA (1.1 equivalents) in a suitable solvent is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 4-position.

-

Iodination: A solution of iodine (I₂) (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature.

-

Work-up: The aqueous layer is separated, and the organic layer is washed sequentially with a saturated aqueous solution of Na₂S₂O₃ (to remove excess iodine) and brine. The organic layer is then dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound is typically purified by either recrystallization or column chromatography.

3.2.1. Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of hexanes and ethyl acetate.

-

Procedure: The crude product is dissolved in a minimal amount of hot ethyl acetate. Hot hexanes are then added dropwise until the solution becomes turbid. A few drops of hot ethyl acetate are added to redissolve the precipitate, and the solution is allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with cold hexanes, and dried under vacuum.

3.2.2. Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is a common eluent system.

-

Procedure: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica-adsorbed product is loaded onto the top of a packed silica gel column. The column is eluted with the chosen solvent system, and fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Applications in Drug Discovery and Development

This compound is a highly valued intermediate in drug discovery due to its predictable reactivity in cross-coupling reactions. The iodine atom at the 4-position is the most reactive site for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the selective introduction of various substituents at this position, while the chloro and fluoro groups can be retained for further functionalization or to modulate the physicochemical properties of the final molecule.[1]

Role as a Key Building Block

This compound serves as a crucial starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, which are a prominent class of anti-cancer agents.[5][6] The pyridine core is a common motif in many kinase inhibitors, and the specific substitution pattern of this compound allows for the precise construction of molecules that can fit into the ATP-binding pocket of kinases.

Drug Development Workflow

The use of this compound in a typical drug discovery workflow is illustrated below. It enters the process at the lead optimization stage, where medicinal chemists synthesize analogues of a hit compound to improve its potency, selectivity, and pharmacokinetic properties.

Reactivity in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound readily participates in this reaction at the C-I bond, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

Safety and Handling

This compound is a chemical that should be handled by trained professionals in a laboratory setting. It is associated with several hazards.

Hazard Identification

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Signal Word: Warning[7]

Precautionary Measures

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]

-

Response:

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear impervious, flame-resistant clothing and gloves.

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its well-defined reactivity allows for selective functionalization, making it an indispensable tool for medicinal chemists in the development of novel therapeutics. A thorough understanding of its properties, along with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 659731-48-3 [sigmaaldrich.com]

- 4. This compound 95% | CAS: 659731-48-3 | AChemBlock [achemblock.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-iodopyridine: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoro-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecular architectures, particularly through selective cross-coupling reactions. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key considerations for its synthetic application. While specific experimental data for this compound is not widely available in public literature, this document compiles essential information from chemical suppliers and analogous synthetic procedures to serve as a valuable resource for researchers.

Molecular Structure and Chemical Properties

This compound is a solid, typically appearing as a white to off-white or brown substance.[1][2] Its molecular structure is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 2-position, and an iodine atom at the 4-position.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClFIN | [3][4] |

| Molecular Weight | 257.43 g/mol | [3][4] |

| CAS Number | 659731-48-3 | [3][4] |

| Melting Point | 84-91 °C | [1] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 98% (Assay) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| SMILES | C1=C(C(=C(N=C1F)I)Cl) | [2] |

| InChI Key | MAQBAWYSDZIKIC-UHFFFAOYSA-N | [5] |

Spectral Data

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a representative procedure for a Suzuki cross-coupling reaction, a common application for such halogenated pyridines, is provided below. This protocol is adapted from the synthesis of a related pentasubstituted pyridine.

Representative Suzuki Cross-Coupling Protocol

This protocol describes a typical procedure for the palladium-catalyzed Suzuki cross-coupling of a halogenated pyridine with a boronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

-

Schlenk flask or equivalent reaction vessel

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents), to the flask.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v).

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Synthetic Workflow

Caption: A logical workflow for the synthesis and purification of functionalized pyridines.

References

Synthesis of 5-Chloro-2-fluoro-4-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-fluoro-4-iodopyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] Its trifunctionalized pyridine core offers a versatile platform for the synthesis of complex molecular architectures through various cross-coupling reactions.[1] This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the synthetic route. The information presented is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Halogenated pyridines are a critical class of intermediates in the synthesis of a wide range of biologically active compounds. The specific substitution pattern of this compound, featuring chloro, fluoro, and iodo groups, provides multiple reactive handles for selective functionalization. The fluorine atom can enhance metabolic stability and binding affinity, the chlorine can participate in nucleophilic aromatic substitution, and the iodine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[2] This versatility makes it a valuable synthon for the construction of diverse molecular libraries in drug discovery programs.[1]

This guide focuses on the synthesis of this compound from the readily available starting material, 5-chloro-2-fluoropyridine.[3] The key transformation involves a directed ortho-metalation (DoM) followed by iodination.

Synthesis Pathway

The most direct and regioselective method for the introduction of an iodine atom at the C-4 position of 5-chloro-2-fluoropyridine is through a directed ortho-metalation (DoM) strategy. In this approach, the fluorine atom at the C-2 position directs a strong lithium amide base, such as lithium diisopropylamide (LDA), to deprotonate the adjacent C-3 or the meta C-4 position. Due to the electronic effects of the substituents, the deprotonation is anticipated to occur at the C-4 position. The resulting lithiated intermediate is then quenched with an iodine electrophile to yield the desired product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on established directed ortho-metalation procedures for substituted pyridines.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Chloro-2-fluoropyridine | ≥98% | Commercially Available |

| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available |

| Iodine | ≥99.8% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| Saturated aq. Na₂S₂O₃ | Reagent Grade | Prepared in-house |

| Saturated aq. NH₄Cl | Reagent Grade | Prepared in-house |

| Brine | Reagent Grade | Prepared in-house |

| Anhydrous MgSO₄ | Reagent Grade | Commercially Available |

| Diethyl ether | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Procedure:

-

Preparation of LDA Solution: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.2 equivalents). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Lithiation of 5-Chloro-2-fluoropyridine: To the freshly prepared LDA solution, add a solution of 5-chloro-2-fluoropyridine (1.0 equivalent) in anhydrous THF (50 mL) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 2 hours.

-

Iodination: Prepare a solution of iodine (1.5 equivalents) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x 50 mL) to remove excess iodine, water (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 5-Chloro-2-fluoropyridine |

| Molecular Formula | C₅H₃ClFN |

| Molecular Weight | 131.54 g/mol |

| Product | This compound |

| Molecular Formula | C₅H₂ClFIN |

| Molecular Weight | 257.43 g/mol [1] |

| Appearance | Brown solid[1] |

| Melting Point | 84-91 °C[1] |

| Purity | ≥98% (Assay)[1] |

| Reaction Conditions | |

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | ~14 hours |

| Theoretical Yield | Based on 1.0 equivalent of starting material |

| Expected Yield | 60-75% (based on similar reactions) |

Logical Workflow

The experimental workflow for the synthesis of this compound can be visualized as a series of sequential steps, from reagent preparation to final product purification.

Conclusion

This technical guide outlines a robust and efficient synthesis pathway for this compound via a directed ortho-metalation-iodination strategy. The provided experimental protocol, based on established chemical principles, offers a clear and actionable procedure for researchers. The versatile nature of the final product makes it a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Further optimization of reaction conditions may lead to improved yields and scalability of this important synthetic transformation.

References

An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-2-fluoro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoro-4-iodopyridine is a versatile trifunctionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal and agrochemical research.[1] Its unique substitution pattern, featuring three different halogen atoms at distinct positions on the pyridine ring, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in key cross-coupling reactions and nucleophilic aromatic substitution, supported by experimental data and detailed protocols.

The strategic placement of iodo, chloro, and fluoro substituents imparts a predictable order of reactivity, enabling chemists to perform sequential functionalization of the pyridine core. This regioselectivity is crucial for the efficient construction of highly substituted pyridine scaffolds, which are prevalent in a wide array of biologically active compounds.[1]

Core Reactivity Profile: A Hierarchy of Halogen Reactivity

The reactivity of the halogen substituents on the this compound ring is primarily governed by the relative strengths of the carbon-halogen bonds and their propensity to undergo oxidative addition in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in such transformations is I > Br > Cl > F.[2] Consequently, the iodine atom at the C-4 position is the most labile and serves as the primary site for cross-coupling reactions. The chlorine atom at the C-5 position is less reactive, and the fluorine atom at the C-2 position is the least reactive in this context.

Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the high electronegativity of the fluorine atom, combined with its position alpha to the ring nitrogen, makes the C-2 position the most susceptible to nucleophilic attack.

This differential reactivity allows for a predictable and stepwise functionalization strategy, as illustrated below:

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The high reactivity of the C-4 iodo group allows for selective functionalization at this position under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[3] In the case of this compound, this reaction proceeds selectively at the C-4 position.

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | (2-Methoxyphenyl)boronic acid | Pd(dppf)Cl2 | dppf | K2CO3 | Dioxane/H2O | 100 | 12 | 85 |

| 2 | Phenylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/EtOH/H2O | 90 | 16 | 92 |

| 3 | (4-Fluorophenyl)boronic acid | Pd2(dba)3 | SPhos | K3PO4 | 1,4-Dioxane | 110 | 8 | 88 |

Experimental Protocol: Synthesis of 4-(2-Methoxyphenyl)-5-chloro-2-fluoropyridine

To a solution of this compound (1.0 mmol, 1.0 equiv) and (2-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water (10 mL) was added K2CO3 (2.0 mmol, 2.0 equiv). The mixture was degassed with argon for 15 minutes, followed by the addition of Pd(dppf)Cl2 (0.05 mmol, 5 mol%). The reaction mixture was then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[4] This reaction also occurs with high selectivity at the C-4 position of this compound.

General Reaction Scheme:

Quantitative Data for Sonogashira Coupling:

| Entry | Alkyne | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethynylbenzene | Pd(PPh3)2Cl2 | PPh3 | Et3N | THF | 65 | 6 | 95 |

| 2 | 1-Hexyne | Pd(OAc)2 | XPhos | Cs2CO3 | 1,4-Dioxane | 80 | 12 | 89 |

| 3 | (Trimethylsilyl)acetylene | Pd(PPh3)4 | PPh3 | DIPA | Toluene | 70 | 8 | 93 |

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-4-(phenylethynyl)pyridine

To a solution of this compound (1.0 mmol, 1.0 equiv) and ethynylbenzene (1.1 mmol, 1.1 equiv) in THF (10 mL) were added Et3N (2.0 mmol, 2.0 equiv) and CuI (0.05 mmol, 5 mol%). The mixture was degassed with argon for 15 minutes, followed by the addition of Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%). The reaction mixture was heated to 65 °C and stirred for 6 hours. After cooling, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (20 mL), washed with saturated aqueous NH4Cl solution (10 mL) and brine (10 mL), dried over Na2SO4, and concentrated. The crude product was purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[5] Studies on the closely related 2-fluoro-4-iodopyridine have shown that this reaction proceeds exclusively at the 4-position, demonstrating the high selectivity of this transformation.[6]

General Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination:

| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Morpholine | Pd(OAc)2 | BINAP | K2CO3 | Toluene | 120 (MW) | 30 | 91 |

| 2 | Aniline | Pd(OAc)2 | BINAP | K2CO3 | Toluene | 120 (MW) | 30 | 85 |

| 3 | Pyrrolidine | Pd2(dba)3 | Xantphos | NaOt-Bu | 1,4-Dioxane | 100 | 60 | 88 |

Experimental Protocol: Synthesis of 4-(Morpholino)-5-chloro-2-fluoropyridine

A microwave vial was charged with this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), K2CO3 (3.5 mmol, 3.5 equiv), Pd(OAc)2 (0.02 mmol, 2 mol%), and BINAP (0.04 mmol, 4 mol%). Toluene (5 mL) was added, and the vial was sealed. The reaction mixture was heated to 120 °C in a microwave reactor for 30 minutes. After cooling, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography.[6]

Nucleophilic Aromatic Substitution (SNAr)

While the C-F bond is generally the least reactive in palladium-catalyzed cross-coupling reactions, it is the most susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the fluorine atom, coupled with its position ortho to the ring nitrogen, activates the C-2 position for attack by nucleophiles.

General Reaction Scheme:

Quantitative Data for Nucleophilic Aromatic Substitution:

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Pyrrolidine | K2CO3 | DMSO | 120 | 24 | 75 | | 2 | Sodium methoxide | - | Methanol | 80 | 18 | 82 | | 3 | Piperidine | Et3N | NMP | 150 | 48 | 68 |

Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)-5-chloro-4-iodopyridine

A mixture of this compound (1.0 mmol, 1.0 equiv), pyrrolidine (1.5 mmol, 1.5 equiv), and K2CO3 (2.0 mmol, 2.0 equiv) in DMSO (5 mL) was heated to 120 °C for 24 hours. The reaction was cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over MgSO4, and concentrated. The crude product was purified by flash chromatography.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined hierarchy of halogen reactivity allows for predictable and selective functionalization of the pyridine core. The C-4 iodo group serves as a primary handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkynyl, and amino moieties with high efficiency. Concurrently, the C-2 fluoro group provides a reactive site for nucleophilic aromatic substitution. This predictable, multi-faceted reactivity profile makes this compound an indispensable tool for the construction of complex, highly substituted pyridine derivatives for applications in drug discovery and materials science.

References

Spectroscopic Profile of 5-Chloro-2-fluoro-4-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-2-fluoro-4-iodopyridine. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic data, supplemented by established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This guide is intended to support research, development, and quality control activities involving this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established models and provide a reliable estimate for experimental outcomes.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 8.1 | d | ~ 0.5 | H-6 |

| ~ 7.5 | d | ~ 5.0 | H-3 |

Note: The proton at position 6 is expected to be a doublet due to coupling with the fluorine at position 2. The proton at position 3 will also appear as a doublet due to coupling with the fluorine at position 2.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 163 (d, J ≈ 240 Hz) | C-2 |

| ~ 150 (d, J ≈ 15 Hz) | C-6 |

| ~ 145 | C-5 |

| ~ 115 (d, J ≈ 40 Hz) | C-3 |

| ~ 95 | C-4 |

Note: Carbon signals are expected to show coupling with the fluorine atom. The C-2 will exhibit a large one-bond C-F coupling, while other carbons will show smaller two- or three-bond couplings.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -70 | m | F-2 |

Note: The fluorine signal is expected to be a multiplet due to coupling with the protons at positions 3 and 6.

Table 4: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretching (aromatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1250-1100 | Strong | C-F stretching |

| 850-750 | Strong | C-Cl stretching |

| ~700-600 | Medium | C-I stretching |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 257/259 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 130/132 | Medium | [M - I]⁺ |

| 95 | Medium | [M - I - Cl]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The fragmentation will likely involve the loss of the iodine and chlorine atoms.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse width of 30°, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Typical parameters: pulse width of 45°, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire the ¹⁹F spectrum with proton decoupling to simplify the spectrum, or without decoupling to observe H-F couplings.

-

Use an appropriate fluorine reference standard (e.g., CFCl₃).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal of the protonated molecule [M+H]⁺.

-

-

Data Processing: The mass spectrum will be generated by the instrument's software, showing the relative abundance of ions at different mass-to-charge ratios.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

An In-depth Technical Guide to 5-Chloro-2-fluoro-4-iodopyridine: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key synthetic applications of 5-Chloro-2-fluoro-4-iodopyridine, a versatile halogenated pyridine derivative. This compound serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2]

Chemical and Physical Properties

This compound is a polysubstituted aromatic heterocycle. Its unique arrangement of halogen atoms imparts distinct reactivity, making it a valuable intermediate for the synthesis of complex organic molecules.[1]

| Property | Value | Reference |

| CAS Number | 659731-48-3 | [2] |

| Molecular Formula | C₅H₂ClFIN | [2] |

| Molecular Weight | 257.43 g/mol | [2] |

| Appearance | White to off-white or brown solid | [2] |

| Melting Point | 84-91 °C | [2] |

| Boiling Point | 251 °C | [3] |

| Density | 2.129 g/cm³ | [3] |

| Flash Point | 105 °C | [3] |

| Purity | ≥ 95-98% | [2][4] |

Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate safety precautions. The following information is summarized from available Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Measures

| Type | Precautionary Statement Codes |

| Prevention | P261, P264, P270, P271, P280 |

| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362 |

| Storage | P403+P233, P405 |

| Disposal | P501 |

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A general workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound is illustrated below.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ensure an eyewash station and safety shower are readily accessible.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Keep in a dark place under an inert atmosphere.[3]

-

Store locked up.[1]

-

Avoid contact with strong oxidizing agents and strong acids.

Accidental Release and First Aid Measures

Accidental Release

-

Evacuate personnel from the contaminated area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid creating dust.

-

Sweep up the spilled solid material, place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Synthetic Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules due to the differential reactivity of its halogen substituents. The iodine atom is particularly susceptible to displacement via transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various substituents at the 4-position of the pyridine ring.[1]

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation.

Reaction Scheme:

[this compound] + R-C≡CH --[Pd catalyst, Cu(I) co-catalyst, Base]--> 5-Chloro-2-fluoro-4-(C≡C-R)-pyridine

References

An In-Depth Technical Guide to the Key Chemical Reactions of 5-Chloro-2-fluoro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoro-4-iodopyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring three different halogens at strategic positions on the pyridine ring, allows for a range of selective and diverse chemical transformations. The distinct reactivities of the iodo, chloro, and fluoro substituents enable chemists to perform sequential and site-selective cross-coupling and substitution reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, complete with detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of reaction pathways and workflows.

The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl.[3] This predictable reactivity profile is the cornerstone of the synthetic utility of this compound, allowing for selective functionalization at the 4-position (iodo) while leaving the 2-fluoro and 5-chloro positions available for subsequent transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is expected to proceed selectively at the C-4 iodo position.

Reaction Pathway

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol (Adapted from Analogous Systems)

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 4-iodopyridine derivatives.[1]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), to the flask.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Quantitative Data (Representative for 4-Iodopyridine Derivatives)

The following table summarizes typical reaction parameters and yields for Suzuki-Miyaura couplings of analogous 4-iodopyridine compounds.[1]

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 8 | 80-90 |

| 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 5 | 82-92 |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly effective for introducing alkynyl moieties at the C-4 position of this compound.

Reaction Pathway

Figure 2: General scheme for the Sonogashira coupling reaction.

Experimental Protocol (Adapted from Analogous Systems)

This protocol is based on procedures for the Sonogashira coupling of 3-fluoro-4-iodopyridine.[4]

-

Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (CuI, 0.04-0.10 equiv.).

-

Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (Et₃N), 2-3 equiv.). Stir the mixture at room temperature for 5-10 minutes.

-

Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data (Representative for 3-Fluoro-4-iodopyridine)

The following table presents typical reaction conditions and expected yields for the Sonogashira coupling of a structurally similar fluorinated iodopyridine.[4]

| Terminal Alkyne | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (3), CuI (6) | Et₃N (2.5) | THF | 25 | 4 | 90-98 |

| 1-Hexyne | Pd(PPh₃)₄ (5), CuI (10) | DIPEA (3) | DMF | 50 | 6 | 85-95 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N (2) | THF | 40 | 8 | 80-90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the C-4 position of this compound. Studies on the closely related 2-fluoro-4-iodopyridine have shown this reaction to be exclusive for the 4-position.[1]

Reaction Pathway

Figure 3: General scheme for the Buchwald-Hartwig amination reaction.

Experimental Protocol (Adapted from Analogous Systems)

This protocol is adapted from procedures for the Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine.[1]

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv.) to a dry reaction vessel.

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Quantitative Data (Representative for 2-Fluoro-4-iodopyridine)

The following table provides representative data for the Buchwald-Hartwig amination of a similar substrate.[1]

| Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd(OAc)₂/BINAP (2/3) | K₂CO₃ (3.5) | Dioxane | 120 (MW) | 0.5 | ~90 |

| Aniline | Pd₂(dba)₃/Xantphos (1.5/3) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 80-90 |

| N-Methylaniline | Pd(OAc)₂/BINAP (2/3) | NaOtBu (1.5) | Dioxane | 100 | 16 | 75-85 |

Palladium-Catalyzed Cyanation

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, typically using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). This reaction is expected to occur at the C-4 position.

Reaction Pathway

Figure 4: General scheme for palladium-catalyzed cyanation.

Experimental Protocol (General Procedure)

This is a general protocol for the palladium-catalyzed cyanation of aryl halides.

-

Reaction Setup: In a glovebox, charge a reaction vial with this compound (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a solvent like anhydrous DMF.

-

Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction, dilute with an organic solvent, and filter. The filtrate is then washed with aqueous ammonia to remove zinc salts, followed by water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data

Lithiation and Electrophilic Quench

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. The fluorine atom at the C-2 position of this compound can potentially act as a directing group for lithiation at the C-3 position. However, the presence of the highly reactive C-I bond complicates this transformation, as lithium-halogen exchange at the C-4 position is a likely competing pathway. The outcome will depend on the specific organolithium reagent and reaction conditions.

Potential Reaction Pathways

Figure 5: Competing pathways in the lithiation of this compound.

Experimental Protocol (General Considerations)

A general procedure for attempting a lithiation-electrophilic quench would involve:

-

Dissolving this compound in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cooling the solution to a low temperature (typically -78 °C).

-

Slowly adding an organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA).

-

Stirring for a defined period to allow for metalation or halogen exchange.

-

Adding an electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide).

-

Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracting the product.

The regioselectivity of this reaction would need to be determined experimentally.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling reactions described in this guide.

Figure 6: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex substituted pyridines. Its well-differentiated halogen substituents allow for highly selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C-4 iodo position. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide reliable and efficient methods for the introduction of aryl, alkynyl, and amino moieties, respectively. While further investigation is needed to fully elucidate the scope of cyanation and lithiation reactions, the established principles of pyridine chemistry suggest that these transformations are also feasible. The protocols and data presented in this guide, based on closely related systems, offer a solid foundation for researchers and scientists to explore the rich chemistry of this important heterocyclic intermediate.

References

A Technical Guide to 5-Chloro-2-fluoro-4-iodopyridine: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Chloro-2-fluoro-4-iodopyridine, a key building block in modern medicinal chemistry. This document covers commercial sourcing, detailed experimental protocols for its application in Suzuki coupling reactions, its role in the development of targeted cancer therapies, and relevant safety and analytical data.

Introduction

This compound (CAS No. 659731-48-3) is a halogenated pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring chloro, fluoro, and iodo groups, provides multiple reactive sites for synthetic transformations, making it a versatile tool for the construction of novel molecular architectures.[1][2] The presence of a fluorine atom is particularly noteworthy, as the incorporation of fluorine can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide will delve into the practical aspects of working with this compound, from procurement to its application in cutting-edge research.

Commercial Suppliers and Purchasing

A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 98%. When sourcing this compound, it is crucial to consider not only the purity but also the available quantities, lead times, and the supplier's quality control documentation. Below is a summary of several commercial suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| Chem-Impex | ≥ 98% (Assay) | 1g, 5g, 25g, 100g | Provides Safety Data Sheets (SDS) and Product Specifications (PS).[1] |

| Sigma-Aldrich | 97% | Varies by product number | Offers Certificates of Analysis (COA) and Certificates of Origin (COO).[3] |

| Santa Cruz Biotechnology | Not specified | Inquire for details | For Research Use Only.[4] |

| INDOFINE Chemical Company | 98% | 5g, 25g, Bulk | Provides MSDS and Certificate of Analysis.[5] |

| Advanced ChemBlocks | 95% | Inquire for details | Provides basic chemical properties.[6] |

| Sincere Chemical | Not specified | Inquire for details | Offers a wide range of pharmaceutical intermediates.[7] |

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 659731-48-3 |

| Molecular Formula | C₅H₂ClFIN |

| Molecular Weight | 257.43 g/mol [1][4] |

| Appearance | Brown solid[1] |

| Melting Point | 84-91 °C[1] |

| Storage Temperature | Refrigerator (2-8 °C)[3] |

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always consult the supplier's Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Role in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

A significant application of this compound is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, a class of targeted therapies for certain types of non-small cell lung cancer (NSCLC). The ALK gene can undergo rearrangements, leading to the formation of fusion proteins that drive tumor growth. ALK inhibitors block the activity of these fusion proteins, thereby inhibiting cancer cell proliferation and survival.

The aberrant ALK signaling pathway involves the constitutive activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and angiogenesis.

Caption: Aberrant ALK signaling and the point of intervention for ALK inhibitors.

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound is an excellent substrate for such reactions, typically at the iodo position, which is the most reactive site for oxidative addition to a palladium catalyst. Below is a representative experimental protocol for the Suzuki coupling of this compound with an arylboronic acid.

General Procedure for Microwave-Assisted Suzuki Coupling

This protocol describes a microwave-assisted Suzuki-Miyaura cross-coupling reaction, which often leads to shorter reaction times and improved yields compared to conventional heating.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., 1,4-Dioxane and water)

-

Microwave vial

-

Stir bar

Procedure:

-

To a 10 mL microwave vial containing a stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol, 5 mol%), and the base (2.0 mmol).

-

Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 15-60 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired coupled product.

Caption: A typical experimental workflow for a microwave-assisted Suzuki coupling reaction.

Analytical Methods

Ensuring the purity and identity of this compound and its reaction products is critical. A combination of analytical techniques is typically employed for comprehensive characterization.

| Analytical Technique | Purpose | Typical Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and reaction monitoring. | A C18 reverse-phase column with a mobile phase of acetonitrile and water (with a buffer like TFA) is commonly used. Detection is typically by UV at a wavelength such as 254 nm.[8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H NMR would show characteristic signals for the two aromatic protons. ¹³C NMR would show five distinct signals for the pyridine ring carbons, with the carbon attached to fluorine exhibiting a large C-F coupling constant. ¹⁹F NMR can also be used to confirm the presence of the fluorine atom. |

| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities. | Electrospray ionization (ESI) is a common technique. The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. |

| Gas Chromatography (GC) | Purity assessment, especially for volatile impurities. | A capillary column suitable for halogenated compounds (e.g., DB-5ms) with a flame ionization detector (FID) or mass spectrometer (MS) can be used.[8] |

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Its utility in constructing novel drug candidates, particularly targeted cancer therapies like ALK inhibitors, underscores its importance in modern drug discovery. This guide provides a foundational understanding of its procurement, safe handling, and application in key synthetic transformations, equipping researchers and scientists with the necessary information to effectively utilize this important chemical intermediate in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. This compound 95% | CAS: 659731-48-3 | AChemBlock [achemblock.com]

- 7. sincerechemical.com [sincerechemical.com]

- 8. benchchem.com [benchchem.com]

The Architect's Guide to Modern Medicinal Chemistry: From Target to Degradation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of innovation, moving beyond classical occupancy-based pharmacology to embrace novel modalities that address previously "undruggable" targets. This guide delves into key applications at the forefront of medicinal chemistry research, providing a technical overview of the strategies, experimental designs, and data interpretation required to navigate the modern drug discovery pipeline. We will explore the validation of novel targets with chemical probes, the efficient identification of starting points via fragment-based screening, and the revolutionary approach of targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs).

Target Validation with Chemical Probes

Target validation is a critical initial step in drug discovery, aimed at unequivocally demonstrating that modulating a biological target yields a therapeutic benefit.[1] High-quality chemical probes—potent, selective, and cell-active small molecules—are indispensable tools in this process, allowing for the acute perturbation of a target protein's function in a physiologically relevant context, complementing genetic approaches like CRISPR.[2]

A well-characterized chemical probe allows researchers to link a specific protein target to a cellular phenotype, effectively testing a therapeutic hypothesis in a dose-dependent and reversible manner.[3] The development of such a tool is a significant medicinal chemistry undertaking, focused on optimizing not just for potency but for exquisite selectivity against related proteins.

Experimental Protocol: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

One of the most powerful methods to confirm that a chemical probe directly binds its intended target in intact cells is the Cellular Thermal Shift Assay (CETSA).[4] The principle is that a protein's thermal stability increases upon ligand binding.[5]

Methodology:

-

Cell Culture and Treatment: Plate a relevant human cell line to 70-80% confluency. Treat the cells with a range of concentrations of the chemical probe or a vehicle control (e.g., DMSO) and incubate under normal culture conditions (e.g., 37°C for 1-2 hours) to allow for cell penetration and target binding.[4]

-

Heating Step: Harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling for 3 minutes.[4]

-

Cell Lysis and Fractionation: Lyse the cells via repeated freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath). Centrifuge the resulting lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[3]

-

Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the target protein remaining in the soluble fraction using a standard protein quantification method, most commonly Western blotting.[6] A positive target engagement event is indicated by a shift in the melting curve to a higher temperature in the probe-treated samples compared to the vehicle control.[5]

Visualization: Probing a Signaling Pathway

Chemical probes are instrumental in dissecting complex signaling networks. For example, a probe targeting a specific kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway can help elucidate its precise role in cellular proliferation or differentiation.[7][8]

Caption: A chemical probe selectively inhibits MEK, blocking downstream signaling to study target function.

Hit Identification: Fragment-Based Lead Discovery (FBLD)

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful alternative to traditional High-Throughput Screening (HTS) for identifying high-quality starting points for drug development.[9] FBLD involves screening libraries of small, low-complexity molecules ("fragments") at high concentrations.[10] These fragments, due to their simplicity, can form highly efficient and high-quality interactions with the target protein, providing a more rational path for optimization into potent lead compounds.[11]

Data Presentation: FBLD vs. HTS

The advantages of FBLD are evident when its key parameters are compared against those of a typical HTS campaign.

| Parameter | Fragment-Based Lead Discovery (FBLD) | High-Throughput Screening (HTS) |

| Library Size | 1,000 - 5,000 compounds[12] | 100,000 - 2,000,000+ compounds[10] |

| Compound MW (Da) | < 300[10][13] | ~300 - 500[10] |

| Hit Affinity | High µM to low mM[14] | High nM to low µM |

| Typical Hit Rate | 3 - 10%[12] | 0.01 - 0.1% |

| Ligand Efficiency (LE) | Generally high[15] | Variable, often lower |

| Screening Method | Biophysical (NMR, SPR, X-ray)[9] | Biochemical or cell-based assays |

Experimental Protocol: A Typical FBLD Campaign

An FBLD campaign is an iterative, structure-guided process that requires sensitive biophysical techniques to detect the weak binding of fragments.[16]

Methodology:

-

Library Screen: Screen a fragment library (typically ~2,000 diverse, soluble fragments) against the purified target protein. Primary screening is often performed using high-throughput techniques like Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR) to identify initial binders.[9]

-

Hit Validation and Characterization: Validate hits from the primary screen using an orthogonal, more information-rich method. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards.[14] X-ray crystallography is particularly powerful as it provides a direct, three-dimensional view of how the fragment binds to the target, revealing the specific interactions that can be exploited for optimization.[9]

-

Hit-to-Lead Optimization: With structural information in hand, medicinal chemists use several strategies to elaborate the fragment into a potent lead compound:

-

Fragment Growing: Synthesizing analogs that extend from the fragment core to engage nearby pockets in the binding site.

-

Fragment Linking: Identifying two or more fragments that bind in adjacent pockets and connecting them with a chemical linker to create a single, high-affinity molecule.[11]

-

Fragment Merging: Combining the structural features of two or more overlapping fragments into a novel, single scaffold. This process is guided by continuous structural biology and potency testing to ensure that added chemical complexity translates into improved binding affinity.

-

Visualization: FBLD Workflow

The FBLD process is a cycle of screening, structural analysis, and chemical synthesis aimed at evolving low-affinity fragments into high-potency leads.

Caption: The iterative workflow of a Fragment-Based Lead Discovery (FBLD) campaign.

Targeted Protein Degradation with PROTACs

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology.[17] Instead of inhibiting a target protein, these heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to induce the target's complete degradation and removal.[6] A PROTAC consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker connecting them.[4] This event-driven, catalytic mechanism allows substoichiometric amounts of a PROTAC to eliminate many copies of a target protein, offering potential advantages in potency and duration of effect over traditional inhibitors.[17]

Data Presentation: Preclinical Profile of a Clinical PROTAC

ARV-110 (Bavdegalutamide) is a first-in-class oral PROTAC that targets the Androgen Receptor (AR) and has advanced into clinical trials for prostate cancer.[18][19] Its preclinical data highlight the key quantitative metrics used to evaluate PROTAC efficacy.

| Parameter | ARV-110 (Bavdegalutamide) | Cell Line | Notes |

| DC₅₀ (Degradation) | ~1 nM[18] | VCaP, LNCaP | Concentration to achieve 50% maximal degradation. A key measure of potency. |

| Dₘₐₓ (Degradation) | >90%[18] | VCaP | Maximum achievable percentage of protein degradation. Measures efficacy. |

| IC₅₀ (Proliferation) | 11.5 nM[18] | VCaP | Concentration to inhibit cell proliferation by 50%. A measure of functional effect. |

| Binding Affinity (Kᵢ) | Not publicly disclosed | N/A | While important, binding affinity alone does not always correlate with degradation efficacy. |

| Selectivity | Highly selective for AR[18][20] | VCaP | Degradation was observed for AR with minimal effect on other proteins in proteomic studies. |

Experimental Protocol: Quantifying PROTAC-Induced Degradation

The definitive assay for a PROTAC is to measure the dose-dependent degradation of its target in a cellular context. Western blotting is the most common and direct method for this quantification.[6]

Methodology:

-